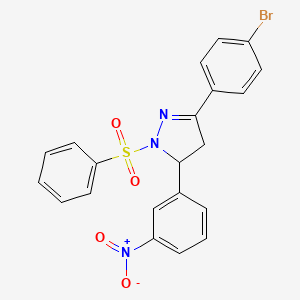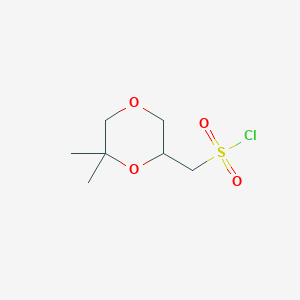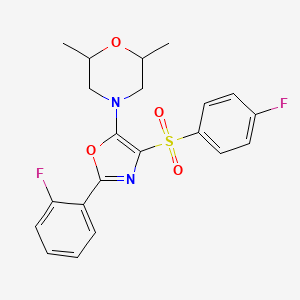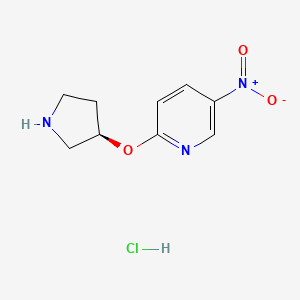
3-Methyl-1h-indol-6-amine
Vue d'ensemble
Description
3-Methyl-1H-indol-6-amine is a research chemical with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the indole ring aromatic .Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.19 g/mol . The boiling point is 355.6±22.0°C at 760 mmHg . More specific physical and chemical properties are not detailed in the available literature.Applications De Recherche Scientifique
Synthesis and Catalysis
3-Methyl-1H-indol-6-amine is a versatile precursor in the synthesis of various N-alkylated and N-arylated derivatives. For instance, it has been utilized in the synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. This method demonstrates an efficient pathway under mild conditions, showcasing its utility in organic synthesis (Melkonyan, Karchava, & Yurovskaya, 2008).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound related compounds have been analyzed to understand their presence in cooked foods. A study outlined a new sample preparation procedure to determine heterocyclic aromatic amines in beefburgers, highlighting the role of microwave-assisted extraction and dispersive liquid-ionic liquid microextraction. This research contributes significantly to food safety and chemistry (Agudelo Mesa, Padró, & Reta, 2013).
Organic Synthesis
In organic synthesis, this compound has been a focal point in the development of efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds. These methods, facilitated by palladium-catalyzed intramolecular amination of C-H bonds, underscore the compound's significance in synthesizing a wide range of nitrogen-containing heterocycles (He, Zhao, Zhang, Lu, & Chen, 2012).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been employed in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Environmental Chemistry
In environmental chemistry, magnetic amine/Fe3O4 functionalized biopolymer resins, incorporating this compound derivatives, have shown promise in the adsorption and removal of anionic dyes from wastewater. This application highlights the compound's potential in addressing water pollution and purification processes (Song, Gao, Xu, Xing, Han, Duan, Song, & Jia, 2016).
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives, including 3-Methyl-1h-indol-6-amine, continues to attract the attention of the chemical community .
Analyse Biochimique
Biochemical Properties
3-Methyl-1h-indol-6-amine, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions are crucial in biochemical reactions, contributing to the compound’s broad-spectrum biological activities
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are involved in the metabolism of tryptophan
Propriétés
IUPAC Name |
3-methyl-1H-indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBCJYBSVUJBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)


![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)

![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)



![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)
